molecular formula C20H19N3O2S B2597374 3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-76-3

3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2597374
CAS No.: 536707-76-3
M. Wt: 365.45
InChI Key: GUCOPJPLXVYWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one and its derivatives have been a subject of various synthetic methodologies and derivative formations. Research has shown that reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions result in diverse compounds with unique properties, where alkylation at nitrogen atoms and sulfur atoms is a common derivative modification technique (Shestakov et al., 2009). Additionally, the conversion of synthesized chalcones to various novel pyrimido pyrimidine derivatives has been reported, illustrating the compound's versatility in forming new molecular structures with potential applications in various fields (Jadhav et al., 2022).

Chemical Transformations and Reactions

The compound is also involved in chemical transformations and reactions. A study detailed the transformation of 4-substituted tetrahydro-pyrrolobenzodiazepines in a three-component reaction, highlighting the compound's reactivity and its ability to undergo structural changes (Voskressensky et al., 2014). The synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]-pyridines and indoles also exhibit the compound's capacity to participate in complex chemical reactions, forming new heterocyclic structures (Khalafy et al., 2002).

Biomedical Research and Applications

In the context of biomedical research and applications, the compound's derivatives have been synthesized and studied for their antiproliferative activities. The synthesis of 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine and its pyrazolo pyrimidine derivatives has been explored, with evaluations of their antiproliferative activities, indicating potential medicinal applications (Nassar et al., 2016). Similarly, the synthesis and structure elucidation of new 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives have been developed, showcasing an efficient approach for their synthesis and potential in various applications (Barone & Catalfo, 2017).

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-3-12-26-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)13-8-10-14(25-2)11-9-13/h4-11,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCOPJPLXVYWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.